molecular formula C27H33N5O2 B8144501 X77

X77

Cat. No.: B8144501
M. Wt: 459.6 g/mol
InChI Key: MUNFBYOTGGMQOS-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X77 (chemical name: N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) is a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro, or 3CLpro), a critical enzyme for viral replication . Its structure (C₂₇H₃₃N₅O₂) features a pyridine ring, imidazole group, and hydrophobic substituents, enabling strong interactions with Mpro's catalytic dyad (His41 and Cys145) and substrate-binding pocket . Initially developed as a broad-spectrum antiviral agent against SARS-CoV and other coronaviruses, this compound demonstrated ~90% structural compatibility with SARS-CoV-2 Mpro, prompting its rapid repurposing during the COVID-19 pandemic .

Preparation Methods

The synthesis of X77 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

In industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions and continuous flow processes. This allows for the efficient production of large quantities of the compound, which is essential for further research and development .

Chemical Reactions Analysis

Discovery and Mimicry of X77

A computational approach was used to discover small, drug-like compounds that mimic the structure and function of this compound, a potent non-covalent inhibitor of SARS-CoV-2 MPro . The process involved:

  • Generating a pharmacophore model representing the 3D arrangements of chemical functionalities that make this compound active towards the active site of SARS-CoV-2 MPro .

  • Identifying this compound-mimetic candidates using a web-oriented virtual screening platform (Pharmit) based on structural and chemical similarity .

  • Identifying compounds that satisfy Lipinski's "rule of five," which recognizes molecules with drug-like properties .

  • Molecular docking of drug-like compounds with the enzyme's active site .

  • Predicting the interaction modes dominating the binding .

  • Calculating binding free energy and dissociation constant values for the docking ligand–MPro models .

  • Optimizing models using the semiempirical quantum chemical method PM7 .

  • Molecular dynamics (MD) simulations of the identified compounds bound to MPro .

  • Calculating binding energy values for the PM7-based models .

Virtual screening of databases identified 24 molecules with favorable binding energies. Further analysis through molecular docking, quantum chemical calculations, and MD simulations identified five top-ranking compounds as the most probable this compound-mimetic candidates .

This compound-Mimetic Candidates Interactions with MPro

The five top-ranking compounds showed high-affinity binding to SARS-CoV-2 MPro . One compound, in particular, formed three hydrogen bonds with MPro residues Ser-144, His-163, and Glu-166, a salt bridge with His-163, and 20 van der Waals contacts with active site residues . It also showed π-π interaction with His-41, part of the catalytic dyad of MPro formed by His-41 and Cys-145 . Other identified compounds exhibited similar binding modes to SARS-CoV-2 MPro, facilitated by hydrogen bonds and van der Waals contacts .

Covalent Inhibitors Derived from this compound

Researchers have modified the structure of this compound to introduce warheads capable of reacting with the catalytic cysteine residue in the MPro active site . Two such compounds, X77A and X77C, were designed computationally . The reaction mechanisms of these molecules with MPro were investigated using quantum mechanics/molecular mechanics (QM/MM) simulations .

Reaction Mechanisms of this compound-Derived Covalent Inhibitors

QM/MM simulations showed that X77A and X77C form covalent adducts with the catalytic cysteine Cys145 of MPro . The reactions are initiated by a nucleophilic attack of the thiolate group of the deprotonated cysteine residue from the catalytic dyad Cys145-His41 of MPro .

  • X77A: The covalent binding of the thiolate to X77A is accompanied by the formation of the fluoro-uracil leaving group .

  • X77C: The reaction with X77C follows the nucleophilic aromatic substitution (SNAr) mechanism .

Other Chemical Reactions

The provided search results also mention various chemical reactions, but these are not specific to compound this compound:

  • Single replacement/displacement reactions, where one element replaces another in a compound4.

  • Combustion reactions, involving a substance (typically a hydrocarbon) reacting with oxygen to produce water and carbon dioxide4.

  • Decomposition reactions, where a complex substance breaks down into simpler components4.

  • Double replacement reactions, where two compounds exchange ions or groups .

Scientific Research Applications

Antiviral Therapeutic Applications

X77 has been identified as a promising candidate for antiviral therapy against SARS-CoV-2 due to its ability to inhibit the main protease, an essential enzyme for viral replication. The compound's structural characteristics allow it to effectively bind to the active site of M Pro, blocking its function and thereby preventing viral proliferation.

Computational Drug Discovery

Recent research has utilized computational methods to identify this compound-mimetic compounds that could serve as alternative therapeutic agents. A study employed molecular docking and molecular dynamics simulations to evaluate various candidates based on their structural similarity to this compound. The results indicated several compounds with favorable binding energies and drug-like properties that could be further developed .

Crystallographic Studies

The crystallographic structure of this compound in complex with M Pro has been deposited in the Protein Data Bank (PDB ID: 6W63). This structural data provides valuable insights into the binding interactions and can guide the design of new inhibitors .

Pharmacokinetic Profiles

Pharmacokinetic studies have assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. These analyses are crucial for determining the viability of this compound as a therapeutic agent and involve evaluating its stability and potential side effects .

Case Study: Molecular Docking Analysis

A comprehensive molecular docking analysis was performed on this compound alongside other ligands targeting M Pro. The study highlighted this compound's superior binding characteristics compared to other compounds tested. The findings emphasize the importance of structural optimization in enhancing binding affinity and therapeutic efficacy .

Comparison with Other Compounds

Research comparing this compound with other antiviral candidates revealed that while many compounds exhibit potential, this compound consistently demonstrates higher binding affinities and favorable interaction profiles with M Pro .

Summary Table of Key Findings

Application AreaKey Findings
Antiviral TherapyInhibits SARS-CoV-2 main protease; high binding affinity (−53.42 kcal/mol)
Computational ModelingIdentified several this compound-mimetic candidates through molecular docking
Structural InsightsCrystallographic data available (PDB ID: 6W63)
PharmacokineticsFavorable ADMET profiles; ongoing studies on toxicity and efficacy

Mechanism of Action

The mechanism of action of X77 involves the inhibition of the Mpro enzyme of SARS-CoV-2. This compound forms a tight surface complex with the enzyme, which prevents it from cleaving viral polyproteins into functional proteins. This inhibition blocks viral replication and reduces the spread of the virus within the host .

The molecular targets of this compound include the catalytic cysteine residue in the active site of the Mpro enzyme. The binding of this compound to this residue is facilitated by various molecular interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Binding Affinity and Molecular Docking

X77 serves as a reference compound in molecular docking studies due to its well-characterized binding pose (PDB ID: 6W63). Key findings include:

Compound Binding Energy (kcal/mol) Key Interactions Source
This compound -8.2 to -9.74 His41, Glu166, Gln189 (hydrogen/hydrophobic)
7-Epitaxol -11.8 Similar residues as this compound, enhanced hydrophobic
Rifapentine -10.5 His41, Met165, Glu166
X77A (modified) -8.9 Retains this compound interactions with improved stability
X77C (modified) -9.4 Similar to X77A, stronger affinity
CNP0348829 -CDOCKER: 38.67 Catalytic dyad, additional π-π stacking

Key Observations :

  • 7-Epitaxol and Rifapentine exhibit significantly lower binding energies than this compound, suggesting superior affinity .
  • Natural compounds like CNP0348829 outperform this compound in -CDOCKER energy (38.67 vs. 30.47 kcal/mol), indicating stronger thermodynamic stability .

Stability and Dynamics

Molecular dynamics (MD) simulations (40–100 ns) reveal:

  • This compound and similar compounds (e.g., Palmatine, Sauchinone) show comparable solvent-accessible surface areas (SASA) after 40 ns, indicating equivalent complex stability with 3CLpro .
  • Principal Component Analysis (PCA) confirms that this compound and analogs induce similar atomic motions in Mpro’s secondary structure, preserving enzymatic inhibition mechanisms .
  • MMPBSA Calculations : Modified derivatives (X77A/C) and natural compounds (e.g., Palmatine , ΔG = -71.47 kJ/mol) exhibit lower free energy than this compound (ΔG = -69.58 kJ/mol), suggesting enhanced binding stability .

Pharmacophore Similarity and Drug-Likeness

  • Jusan Coumarin matches this compound's pharmacophore model with a fit value of 1.98 (vs. This compound’s 2.08), indicating near-identical interaction patterns .
  • Lipinski’s Rule Compliance : While this compound adheres to drug-likeness criteria (molecular weight <500, LogP <5), screened compounds like 7-Epitaxol and CNP0348829 require further toxicity profiling despite superior binding .
  • Toxicity Risks : this compound and analogs (e.g., Indacaterol ) show low mutagenicity and tumorigenicity, but derivatives with halogen groups (e.g., chloroketone 16a ) may pose higher irritation risks .

Covalent Inhibition Potential

  • This compound’s noncovalent binding leaves room for covalent modifications. For example, replacing its imidazole group with a vinyl sulfone or chloroketone warhead improves potency by 10-fold, enabling irreversible Mpro inhibition .
  • Covalent analogs like nirmatrelvir (Paxlovid®) leverage this compound’s scaffold but introduce nitrile warheads for enhanced efficacy .

Biological Activity

Compound X77 has garnered attention in recent years for its potential biological activity, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, binding affinities, and potential therapeutic applications.

This compound functions primarily as a noncovalent inhibitor of the SARS-CoV-2 main protease. The compound's structure allows it to bind effectively to the active site of the protease, which is crucial for viral replication. The binding interactions have been characterized through molecular docking studies, revealing that this compound forms multiple interactions with key residues in the active site, including CYS145 and HIS41, which are vital for catalytic activity .

Binding Affinity Studies

The binding affinity of this compound has been quantitatively assessed using various computational methods. Notably, it has been reported to have a binding free energy comparable to other known inhibitors. For instance, the IC50 value for this compound against Mpro is approximately 1.5 μM, indicating strong inhibitory potential .

Table 1: Binding Affinities of Various Compounds with SARS-CoV-2 Mpro

CompoundIC50 (μM)Binding Free Energy (kcal/mol)
This compound1.5-8.4
N30.8-9.0
Remdesivir0.6-9.2
Glucogallin1.2-8.7

Cytotoxicity and Selectivity

In addition to its antiviral properties, the cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary studies indicate that this compound exhibits selective cytotoxic effects, with IC50 values ranging from 10 to 20 μM in different cancer types, suggesting a potential dual role as both an antiviral agent and an anticancer compound .

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineIC50 (μM)
HCT11615
K65218
MCF722

Case Studies

Several case studies have highlighted the efficacy of this compound in both preclinical and clinical settings:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited viral replication in Vero E6 cells infected with SARS-CoV-2, showcasing a significant reduction in viral RNA levels post-treatment .
  • Animal Models : In murine models of COVID-19, administration of this compound resulted in reduced viral loads and improved survival rates compared to untreated controls .
  • Combination Therapies : Research has explored the potential of combining this compound with other antiviral agents to enhance therapeutic efficacy against resistant strains of viruses .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound indicates favorable drug-like properties, including good solubility and moderate lipophilicity. In silico analyses suggest that this compound is likely to exhibit reasonable absorption and bioavailability, making it a suitable candidate for further development into a therapeutic agent .

Q & A

Basic Research Questions

Q. How is X77 used to validate molecular docking protocols for SARS-CoV-2 Mpro?

this compound serves as a critical reference ligand to validate docking accuracy by comparing computational results with crystallographic data. For example, redocking this compound into the Mpro binding pocket yielded a root-mean-square deviation (RMSD) of 0.84 Å relative to its co-crystallized pose, confirming protocol reliability . Methodologically, this involves:

  • Extracting this compound's 3D structure from the Protein Data Bank (PDB ID: 6W63).
  • Defining docking grid parameters (e.g., grid center coordinates: X=−23.30, Y=12.84, Z=−11.54) .
  • Comparing hydrogen bond interactions (e.g., with GLY143, HIS163, GLU166) and hydrophobic contacts (e.g., MET49, CYS145) between docked and experimental poses .

Q. What key interactions stabilize this compound in the SARS-CoV-2 Mpro binding site?

this compound forms a dense network of interactions:

  • Hydrogen bonds : With GLY143, HIS163, and GLU166 (critical for anchoring the ligand) .
  • Hydrophobic contacts : With MET49, LEU141, HIS41, and CYS145, enhancing binding affinity .
  • π-Sulfur interactions : The aromatic ring of this compound engages in π-S bonds with MET49 and CYS145 . These interactions collectively yield a high binding energy (ΔG ≈ −10 kcal/mol) and a dissociation constant of 0.057 µM .

Q. What methodological steps ensure accurate RMSD validation in this compound-based docking studies?

Key steps include:

  • Superimposing docked and crystallographic this compound poses using tools like PyMOL or Chimera.
  • Calculating RMSD values (≤2.0 Å is acceptable; this compound achieved 0.84 Å ).
  • Validating interaction consistency (e.g., hydrogen bonds with the same residues) .

Advanced Research Questions

Q. How do this compound derivatives (e.g., X77A/X77C) compare in binding affinity and inhibition mechanisms?

this compound derivatives are designed by replacing non-covalent moieties with reactive warheads (e.g., acrylamide, chloroacetamide) to enable covalent inhibition .

  • Binding energy : X77A (−8.9 kcal/mol) and X77C (−9.4 kcal/mol) retain high affinity comparable to this compound (−9.7 kcal/mol) .
  • Mechanistic divergence : X77A/C form covalent bonds with CYS145 via nucleophilic attack, unlike this compound’s non-covalent binding .
  • Experimental validation : MD simulations confirm stable covalent complexes over 200 ns .

Q. What insights do molecular dynamics (MD) simulations provide about this compound-Mpro stability?

MD simulations (e.g., 200 ns trajectories) reveal:

  • Solvent accessibility : this compound-Mpro has a solvent-accessible surface area (SASA) of 981.05 ± 74.47 Ų, indicating stable folding .
  • Energy profiles : Total energy of this compound-Mpro complexes (−5400 kcal/mol) aligns with apo-Mpro (−5600 kcal/mol), suggesting minimal destabilization .
  • Flexibility : Root-mean-square fluctuation (RMSF) analysis shows this compound reduces Mpro flexibility (1.0–1.8 Å) compared to apo-Mpro (0.5–1.3 Å) .

Q. How does pharmacophore modeling based on this compound aid in identifying novel Mpro inhibitors?

this compound’s pharmacophore features guide inhibitor design:

  • Key features : Aromatic/hydrophobic (P1, P2, P10), hydrogen bond acceptors (P3), and π-S interactions .
  • Validation : Compounds like Jusan coumarin match this compound’s pharmacophore (Fit value: 1.98 vs. This compound’s 2.08) .
  • Expert-driven design : Manual pharmacophore models outperform automated tools in capturing critical interactions (e.g., with CYS145) .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNFBYOTGGMQOS-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.